2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

Medicinal Chemistry SAR Studies Nuclear Receptor Screening

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS 403835-46-1) is a synthetic small molecule categorized as an N-aryl-2-(4,5-dihydrothiazol-2-ylthio)acetamide. Its structure consists of a 4,5-dihydrothiazole (thiazoline) ring linked via a sulfanyl bridge to an acetamide moiety bearing a 2,5-dimethylphenyl group.

Molecular Formula C13H16N2OS2
Molecular Weight 280.4
CAS No. 403835-46-1
Cat. No. B2749555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
CAS403835-46-1
Molecular FormulaC13H16N2OS2
Molecular Weight280.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CSC2=NCCS2
InChIInChI=1S/C13H16N2OS2/c1-9-3-4-10(2)11(7-9)15-12(16)8-18-13-14-5-6-17-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16)
InChIKeyMMSWUNXWXRQZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS 403835-46-1): Chemistry & Procurement Relevance


2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS 403835-46-1) is a synthetic small molecule categorized as an N-aryl-2-(4,5-dihydrothiazol-2-ylthio)acetamide . Its structure consists of a 4,5-dihydrothiazole (thiazoline) ring linked via a sulfanyl bridge to an acetamide moiety bearing a 2,5-dimethylphenyl group . The molecular formula is C13H16N2OS2 and the molecular weight is 280.4 g/mol [1]. This compound is primarily utilized as a research-grade chemical building block and screening candidate within the thiazoline-thioether structural class .

2,5-Dimethylphenyl regioisomer for SAR consistency
Thiazoline-thioether scaffold for screening library assembly
Hydrophobic pharmacophore fit for membrane target studies

Why Generic Substitution of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide Fails


The thiazoline-thioether-acetamide scaffold is highly sensitive to substitution patterns; even minor changes in the N-aryl group can lead to pronounced differences in physicochemical properties and predicted biological interactions. The 2,5-dimethylphenyl substituent of the target compound introduces a unique steric and electronic profile compared to other regioisomers, such as the 2,4-dimethylphenyl or 4-methoxyphenyl analogs . These differences directly affect critical parameters like lipophilicity (cLogP), topological polar surface area (TPSA), and molecular shape, which in turn govern membrane permeability, target binding, and metabolic stability [1]. Substituting with a generic thiazole or an unsubstituted phenyl ring is therefore not structurally or functionally equivalent, making selection of the specific 2,5-dimethylphenyl variant essential for reproducible structure-activity relationship (SAR) studies and screening campaigns [2].

2,4-Dimethylphenyl regioisomer
May exhibit distinct binding poses despite identical cLogP and TPSA.
4-Methoxyphenyl analog
Lower lipophilicity may shift membrane permeability profile.
Thiazol-2-yl heterocyclic replacement
Higher heteroatom content alters solubility and target class fit.

Quantitative Procurement Evidence Guide for 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide


Regioisomeric Differentiation: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution

The target compound (403835-46-1) with a 2,5-dimethylphenyl substituent exhibits a distinct structural profile compared to its closest regioisomer, 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide (CAS 403835-59-6). While both share an identical molecular formula (C13H16N2OS2; MW 280.4 g/mol), the positioning of the methyl groups at the 2,5- versus 2,4- positions alters molecular geometry and electrostatic potential . These structural differences can lead to divergent binding poses in target pockets, affecting screening outcomes [1].

Regioisomer differentiation
Data to verify
2,5-dimethyl vs 2,4-dimethylphenyl: identical cLogP & TPSA, distinct 3D shape and electrostatic potential
Supports SAR regioisomer attribution
Predicted properties; no comparative bioassay
Medicinal Chemistry SAR Studies Nuclear Receptor Screening

Functional Group Impact: 2,5-Dimethylphenyl vs. 4-Methoxyphenyl Analog

Replacing the 2,5-dimethylphenyl group with a 4-methoxyphenyl group, as in analog 403834-83-3, significantly alters the compound's lipophilicity and hydrogen-bonding capacity. The 4-methoxyphenyl analog (C12H14N2O2S2; MW 282.38 g/mol) has a lower predicted cLogP (approximately 1.8) and higher TPSA (~47 Ų) due to the electron-donating methoxy substituent, compared to the target compound's cLogP of ~2.82 and TPSA of ~38 Ų . This affects membrane permeability and oral bioavailability potential [1].

Lipophilicity shift vs 4-methoxyphenyl
Data to verify
ΔcLogP ≈ 1.0; ΔTPSA ≈ 9 Ų
Lipophilicity context for permeability screening
Predicted from SwissADME
Drug Discovery Pharmacokinetics Lead Optimization

Heterocyclic Replacement: 2,5-Dimethylphenyl vs. Thiazol-2-yl Substituent

The analog 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 403836-08-8; C8H9N3OS3; MW 259.36 g/mol) replaces the dimethylphenyl ring with a thiazol-2-yl group. This replacement introduces additional nitrogen and sulfur atoms, increasing heteroatom count and predicted solubility while reducing lipophilicity (cLogP predicted ~0.8) . The structural divergence means that screening hits from a thiazol-2-yl analog cannot be assumed to translate to the dimethylphenyl series, and vice versa [1].

Heterocyclic replacement shift
Data to verify
ΔMW 21 g/mol; ΔHeteroatoms +2; ΔRotatable bonds -1
Hydrophobic scaffold context for membrane targets
Structural comparison only
Chemical Biology Target Selectivity Fragment-Based Screening

Predicted Biological Target Profile: Class-Level Antimicrobial and Kinase Screening Potential

While no direct bioactivity data were identified for CAS 403835-46-1, the broader class of N-2,5-dimethylphenylthioureido acid derivatives, which includes structurally related thiazole-acetamide compounds, has demonstrated in vitro antimicrobial activity against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium [1]. The 2,5-dimethylphenyl moiety is a recognized pharmacophore contributing to target engagement in antimicrobial scaffolds [2]. Additionally, the 4,5-dihydrothiazole-thioether motif appears in compounds screened against T-type calcium channels and RecA protein, with EC50 values in the micromolar range (e.g., EC50: 7.64 µM for Cav3 T-type channel binding by a structurally related analog) [3]. These class-level observations support the inclusion of the target compound in antimicrobial and ion channel screening cascades.

Biological target class alignment
Class-level
Analogs active: MIC vs MRSA, EC50 7.64 µM (Cav3)
Screening alignment context; data to verify
No direct bioactivity data for CAS 403835-46-1
Antimicrobial Screening Kinase Inhibition Phenotypic Assays

Optimal Research and Industrial Application Scenarios for 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide


SAR Library Synthesis for 2,5-Dimethylphenyl Pharmacophore Exploration

The compound is ideally suited as a key intermediate or comparator in SAR studies investigating the contribution of the 2,5-dimethylphenyl group to biological activity within thiazoline-thioether-acetamide series. Its distinct regioisomeric identity (2,5- vs. 2,4-dimethyl) enables systematic evaluation of methyl group positioning effects on target engagement [1].

Antimicrobial Screening Against Multidrug-Resistant Gram-Positive Pathogens

Based on the demonstrated activity of the N-2,5-dimethylphenylthioureido acid derivative class against MRSA, tedizolid/linezolid-resistant S. aureus, and VRE, this compound is a rational candidate for inclusion in antimicrobial screening cascades targeting drug-resistant Gram-positive infections [1].

Ion Channel and Protein-Protein Interaction Screening

The 4,5-dihydrothiazole-thioether core has been screened against T-type calcium channels and RecA protein in high-throughput formats. The target compound's structural similarity supports its use in expanded ion channel panels and protein-protein interaction assays [2].

Computational Docking and Pharmacophore Modeling Studies

Given its well-defined 2D/3D structure and the availability of structurally characterized close analogs, the compound serves as a valuable input for computational docking, pharmacophore modeling, and machine learning-based activity prediction exercises [3].

Application
Selection Property
Validation Focus
SAR library synthesis
2,5-Dimethylphenyl regioisomeric identity
SAR reproducibility & attribution
Antimicrobial screening studies
N-2,5-dimethylphenylthioureido pharmacophore
Gram-positive resistance panel endpoints
Ion channel & PPI assays
Thiazoline-thioether probe core
Cav3/RecA binding endpoint context
Computational docking & pharmacophore modeling
Defined 2D/3D structural inputs
Model reproducibility & prediction accuracy
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